Product packaging for Bis(2-ethylhexyl) glutarate(Cat. No.:CAS No. 21302-20-5)

Bis(2-ethylhexyl) glutarate

Cat. No.: B1594760
CAS No.: 21302-20-5
M. Wt: 356.5 g/mol
InChI Key: ABXLQQAKBRIHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Diester Family of Chemical Compounds

Bis(2-ethylhexyl) glutarate is a member of the diester family of organic compounds. Diesters are characterized by the presence of two ester functional groups. In the case of this compound, its structure is derived from the esterification of one molecule of glutaric acid (a five-carbon dicarboxylic acid) with two molecules of 2-ethylhexanol. smolecule.com This structure, featuring a central glutarate backbone flanked by two branched 2-ethylhexyl chains, is key to its properties. smolecule.com

The diester family is broad, encompassing widely studied compounds like phthalates, adipates, and sebacates, which are extensively used as plasticizers. wikipedia.orgnih.gov Plasticizers are additives that increase the flexibility and durability of materials, most notably polyvinyl chloride (PVC). wikipedia.orgwikipedia.org this compound is often studied in comparison to these other diesters. For instance, its performance characteristics are frequently benchmarked against bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and bis(2-ethylhexyl) adipate (B1204190) (DEHA). wikipedia.orgnih.gov Unlike DEHP, which is based on phthalic acid (an aromatic dicarboxylic acid), this compound is an aliphatic diester, a structural difference that influences its physical properties and has driven research into its use as a non-phthalate alternative. wikipedia.orgwikipedia.org

The synthesis of this compound is a typical esterification reaction where glutaric acid and 2-ethylhexanol are heated, often with an acid catalyst like sulfuric acid, to produce the diester and water. smolecule.com The compound is characterized by low water solubility and good solubility in organic solvents, which is typical for diesters of its molecular weight. smolecule.com

Overview of Historical and Emerging Academic Research Trajectories

Historically, research into this compound has been closely linked to the polymer industry's search for effective plasticizers. The development of plasticizers dates back to the 19th century, with significant expansion in the 1930s following the commercialization of PVC. wikipedia.org Phthalates, especially DEHP, became the dominant class of plasticizers due to their low cost and excellent performance in making PVC flexible and durable. wikipedia.orgwikipedia.org However, as questions arose regarding the environmental and health profiles of certain phthalates, research intensified to identify and characterize alternative compounds. This provided the primary impetus for the academic and industrial investigation of aliphatic diesters like this compound.

Emerging research trajectories for this compound are expanding beyond its role as a PVC plasticizer. Current studies are exploring its utility in a variety of other applications:

Lubricants: Its properties, such as fluidity at low temperatures, make it a candidate for inclusion in lubricant formulations. smolecule.com

Cosmetics: It is investigated for use as an emollient, film-forming agent, and skin-conditioning agent in cosmetic and personal care products. industrialchemicals.gov.au

Environmental Science: Researchers use the compound to study the behavior and fate of organic contaminants in the environment, comparing its solubility and biodegradability to other substances. smolecule.com

Material Science: Its potential use extends to enhancing the flexibility and durability of materials like cables, hoses, and synthetic leather, valued for its low volatility and good compatibility. myskinrecipes.com

Fundamental Research Questions and Objectives in the Study of this compound

The scientific study of this compound is driven by several fundamental research questions aimed at understanding its chemical behavior and optimizing its applications.

Key objectives of this research include:

Structure-Property Relationship: A primary goal is to understand how its specific molecular structure—the five-carbon glutarate core and the branched eight-carbon alkyl chains—determines its physical and chemical properties. This includes quantifying its viscosity, boiling point, thermal stability, and plasticizing efficiency. chemsrc.com

Mechanism of Action: In polymer science, a core research question is the precise mechanism by which this compound interacts with polymer chains to increase flexibility. This involves studying its miscibility and interaction with polymers like PVC at a molecular level.

Synthesis and Purification: Research focuses on optimizing the esterification process to maximize yield and purity. This involves studying different catalysts, reaction conditions, and purification techniques to develop efficient and economical production methods.

Chemical Reactivity and Degradation: An important area of investigation is the compound's reactivity, including its susceptibility to hydrolysis and transesterification. smolecule.com Understanding its degradation pathways under various conditions (e.g., heat, light) is crucial for predicting its long-term performance and environmental persistence. smolecule.com

Analytical Method Development: A continuing objective is the development of sensitive and specific analytical methods for detecting and quantifying this compound in various matrices, from industrial products to environmental samples. This is essential for quality control and environmental monitoring studies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 21302-20-5
Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
IUPAC Name bis(2-ethylhexyl) pentanedioate
Density 0.931 g/cm³
Boiling Point 371°C at 760 mmHg
Flash Point 163.5°C
Refractive Index 1.449
LogP 5.67590

This table was generated using data from references nih.govchemsrc.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O4 B1594760 Bis(2-ethylhexyl) glutarate CAS No. 21302-20-5

Properties

IUPAC Name

bis(2-ethylhexyl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-5-9-12-18(7-3)16-24-20(22)14-11-15-21(23)25-17-19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXLQQAKBRIHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864984
Record name Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21302-20-5
Record name Di(2-ethylhexyl) glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21302-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-ethylhexyl) glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) glutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-ETHYLHEXYL) GLUTARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O75P6P53Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Manufacturing Processes of Bis 2 Ethylhexyl Glutarate

Esterification Reactions for Bis(2-ethylhexyl) Glutarate Synthesis

Esterification, the core process for producing this compound, can be approached through several chemical routes. The selection of a specific method often depends on factors like raw material availability, desired purity, and production scale.

Direct Esterification of Glutaric Acid with 2-Ethylhexanol

The most conventional method for synthesizing this compound is the direct esterification of glutaric acid with 2-ethylhexanol. smolecule.comresearchgate.net This reaction involves combining the dicarboxylic acid with the branched alcohol, typically in the presence of a catalyst to accelerate the process. smolecule.com The reaction proceeds in two steps: the formation of the monoester, mono-(2-ethylhexyl) glutarate, followed by the formation of the diester, this compound. researchgate.net To drive the reaction towards completion, water, a byproduct of the esterification, is continuously removed from the reaction mixture, often by heating under reflux. smolecule.com

Transesterification Approaches

Transesterification represents an alternative pathway for the synthesis of this compound. This process involves the reaction of a different glutarate ester, such as dimethyl glutarate, with 2-ethylhexanol. In this equilibrium reaction, the 2-ethylhexyl alcohol displaces the original alcohol (e.g., methanol) from the ester, yielding this compound and the displaced alcohol as a byproduct. While specific studies on the transesterification for this exact compound are not widely detailed in the provided results, the synthesis of analogous high-molecular-weight esters like bis(2-ethylhexyl) sebacate (B1225510) is accomplished via transesterification of dimethyl sebacate with 2-ethylhexanol. researchgate.net This method can be catalyzed by various substances, including lipases or chemical catalysts like sodium methoxide. researchgate.netscience.gov

Catalytic Systems and Reaction Kinetics in this compound Production

Homogeneous Catalysis Research

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly used in esterification reactions. savemyexams.com For the synthesis of this compound, strong mineral acids like sulfuric acid (H₂SO₄) are frequently employed. researchgate.net Research into the kinetics of this reaction has shown that in the presence of a sulfuric acid catalyst, the formation of the monoester is a first-order reaction, while the subsequent formation of the diester follows second-order kinetics. researchgate.net Homogeneous catalysts are effective but can present challenges in separation from the final product, necessitating neutralization and washing steps. The development of newer homogeneous catalysts, such as Brønsted acidic ionic liquids, has been explored for similar ester syntheses, offering potential advantages like easier separation and catalyst recycling. mdpi.com

Heterogeneous Catalysis Development

Heterogeneous catalysts, which are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction), offer significant advantages, primarily the ease of separation and potential for reuse. st-andrews.ac.uksavemyexams.com While specific examples for this compound are limited in the search results, the broader field of ester hydrogenation and synthesis relies heavily on heterogeneous systems for industrial applications. rsc.orgst-andrews.ac.uk These catalysts often consist of a metal or metal oxide dispersed on a high-surface-area support. acs.org For analogous processes, such as the synthesis of bis-2-ethylhexyl adipate (B1204190), Lewis acids like titanium tetrabutoxide have been used to accelerate the reaction and achieve high conversion rates. acs.org The development of robust heterogeneous catalysts that can function under milder conditions is a key area of research, aiming to combine the high activity of homogeneous systems with the practical benefits of heterogeneous ones. st-andrews.ac.uk

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key variables include temperature, the molar ratio of reactants, and catalyst concentration.

Key Optimization Parameters:

Molar Ratio: Using an excess of one reactant, typically the alcohol (2-ethylhexanol), can shift the reaction equilibrium to favor the formation of the diester. mdpi.com

Temperature: Higher temperatures generally increase the reaction rate. However, an optimal temperature must be determined to avoid side reactions or degradation of the product. mdpi.com For the synthesis of a similar ester, an optimal temperature of 70°C was identified using a specific catalyst. researchgate.net

Catalyst Concentration: The amount of catalyst influences the reaction speed. Studies on similar esterifications have determined optimal catalyst concentrations to maximize yield while minimizing cost and potential contamination. researchgate.net

Water Removal: As an equilibrium-limited reaction, the continuous removal of water is crucial for driving the synthesis towards high conversion of the dicarboxylic acid into the diester product.

Kinetic studies provide valuable data for process optimization. For the uncatalyzed and sulfuric acid-catalyzed esterification of glutaric acid with 2-ethylhexanol, the activation energies and frequency factors have been determined, allowing for precise control and modeling of the reaction. researchgate.net

Table 1: Kinetic Parameters for the Esterification of Glutaric Acid with 2-Ethylhexanol

Reaction Stage Catalytic Condition Reaction Order
Monoester Formation With H₂SO₄ Catalyst 1st Order
Diester Formation With H₂SO₄ Catalyst 2nd Order
Monoester Formation Without Catalyst 1st Order (w.r.t. acid)

Data derived from a study on the reaction kinetics. researchgate.net

Table 2: Example of Optimized Conditions for a Similar Ester Synthesis (2-ethylhexyl ester)

Parameter Optimal Value
Catalyst Concentration 0.6 wt. %
Reaction Temperature 70°C
Molar Ratio (Acid:Alcohol) 1:1.5
Reaction Time 11.5 min

These conditions were determined for a specific transesterification reaction using response surface methodology (RSM) and may serve as a reference for optimizing this compound synthesis. researchgate.net

Purification Techniques and Their Impact on Compound Integrity

The final purity of this compound is paramount for its industrial applications. The purification process is designed to remove unreacted starting materials, residual catalysts, and byproducts formed during the synthesis. The choice of purification method can significantly impact the compound's integrity, affecting its color, stability, and performance characteristics.

Distillation and Separation Methodologies

Distillation is a primary technique for purifying this compound after the initial esterification reaction. smolecule.com The process leverages the differences in boiling points between the desired product and various impurities.

Following the main esterification reaction, a multi-step separation and purification process is typically employed. This often begins with a neutralization wash to remove the acid catalyst, followed by water washing to eliminate any remaining water-soluble impurities. A crucial "dealcoholization" step is then used to recover the excess 2-ethylhexanol, which can be recycled back into the manufacturing process. google.comgoogle.com

Vacuum distillation is often the final purification step for the crude ester. This technique is essential because this compound, like similar high-molecular-weight esters, has a high boiling point. Performing the distillation under reduced pressure lowers the boiling point, which prevents thermal degradation of the compound that could occur at atmospheric pressure. smolecule.comoecd.org

However, a significant challenge in the distillation of similar diesters is the presence of other diester byproducts with very similar boiling points, making their separation by distillation technically difficult. oecd.org To circumvent the need for high-vacuum distillation, which requires significant equipment investment, alternative refining steps can be introduced. For analogous compounds, a refining agent—a mixture of substances like sodium carbonate (soda ash), calcium oxide, magnesium oxide, activated carbon, and diatomite—is added to the crude product. google.comgoogle.com This mixture helps to remove impurities that affect the product's color and purity, followed by a final filtration step. google.com

Table 1: Post-Esterification Purification Steps for Diesters

StepPurposeCommon Reagents/Methods
Washing Neutralize and remove the acid catalyst and water-soluble impurities.Water, Sodium Carbonate Solution
Dealcoholization Remove and recover excess alcohol (2-ethylhexanol).Distillation/Evaporation
Refinement Remove color bodies and other minor impurities.Adsorbents (Activated Carbon, Diatomite), Alkaline Oxides (CaO, MgO)
Final Purification Isolate the high-purity final product.Vacuum Distillation or Filtration

Chromatographic Purification Strategies

While distillation and chemical refining are common in bulk industrial production, chromatographic techniques are invaluable for achieving very high purity, particularly for analytical standards and specialized research applications. sigmaaldrich.com These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound and related compounds. sielc.comresearchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for these types of molecules. sielc.com For instance, a method for analyzing the related compound bis(2-ethylhexyl) phosphate (B84403) uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.com

For preparative separations aimed at isolating pure compound, these analytical HPLC methods can be scaled up. sielc.com Additionally, ion-exchange chromatography has been effectively used in combination with reversed-phase HPLC for the detailed separation of metabolites of structurally similar phthalate (B1215562) esters from complex biological matrices. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another critical analytical technique. While primarily used for identifying and quantifying the compound and its impurities, GC principles are also applied in preparative GC for obtaining small quantities of ultra-pure material. canada.ca

Investigation of Byproduct Formation and Process Chemistry

The primary synthesis route for this compound is the direct esterification of glutaric acid with 2-ethylhexanol. smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction via reflux. smolecule.comgoogle.com

The process chemistry, however, is not without the potential for byproduct formation. The main impurities that can be present in the crude product include:

Unreacted Starting Materials : Residual glutaric acid and 2-ethylhexanol. smolecule.com

Monoester : 2-ethylhexyl glutarate, the intermediate product where only one of the carboxylic acid groups of glutaric acid has been esterified.

Dehydration Products : Elevated reaction temperatures can lead to the dehydration of 2-ethylhexanol, forming ethers or alkenes.

Degradation Products : Exposure to excessive heat or light can cause the ester to degrade, cleaving the ester bonds through hydrolysis to revert to glutaric acid and 2-ethylhexanol, or breaking down into smaller carboxylic acids and alcohols. smolecule.com

Colored Byproducts : Side reactions, particularly at high temperatures, can generate colored impurities that discolor the final product. mdpi.com

The reaction is an equilibrium process. To achieve a high yield of the diester, an excess of the alcohol (2-ethylhexanol) is typically used to shift the equilibrium towards the product side. The continuous removal of water is also crucial for driving the reaction to completion. smolecule.com

Table 2: Potential Byproducts in the Synthesis of this compound

Byproduct TypeChemical NameFormation Pathway
Incomplete Reaction Mono(2-ethylhexyl) glutarateIncomplete esterification of glutaric acid.
Unreacted Reagent Glutaric AcidIncomplete reaction.
Unreacted Reagent 2-EthylhexanolUsed in excess, must be removed post-reaction.
Degradation Smaller Carboxylic Acids & AlcoholsThermal or light-induced breakdown of the ester. smolecule.com
Side Reaction Di(2-ethylhexyl) etherDehydration of 2-ethylhexanol at high temperatures.

Understanding these potential byproducts is essential for designing effective purification strategies. For example, residual acidic impurities like glutaric acid or the sulfuric acid catalyst are typically removed by a neutralization wash. The excess alcohol is removed by dealcoholization, and colored byproducts can be removed using adsorbents like activated carbon. google.comgoogle.com

Functional Performance Characterization and Material Science Applications of Bis 2 Ethylhexyl Glutarate

Research on Bis(2-ethylhexyl) Glutarate as a Polymer Plasticizer

Plasticizers are additives that increase the flexibility and processability of brittle polymers like polyvinyl chloride (PVC). mdpi.com They function by increasing the free volume within the polymer matrix, which allows for greater movement of the polymer chains. kinampark.com

The compatibility of a plasticizer with a polymer is crucial for its effectiveness. This compatibility can be predicted using solubility parameters. kinampark.com For a plasticizer to be effective, it must be miscible with the polymer, allowing it to be incorporated into the polymer matrix. kinampark.com The interaction between the plasticizer and the polymer at the interface is also a key factor.

Molecular dynamics simulations have been employed to study the interfacial dynamics of nanoparticles in a polymer matrix. These studies have shown that the stiffness of the nanoparticle and the interaction strength between the nanoparticle and the polymer significantly influence the segmental dynamics of the polymer at the interface. rug.nl When the nanoparticle-polymer interactions are strong, stiffer nanoparticles lead to a more pronounced slowing of the polymer's segmental dynamics in the interfacial region. rug.nl Conversely, with weaker interactions, the nanoparticle's stiffness has a minimal impact on the interfacial dynamics. rug.nl

Research on poly(propylene glycol) (PPG) derivatives has also highlighted the importance of interfacial energy and specific interactions on the behavior of polymers under confinement. researchgate.net The modification of end groups in PPG affects the interactions with the surrounding matrix, leading to changes in the glass transition temperature of the confined polymer. researchgate.net Specifically, the ability to form hydrogen bonds plays a significant role in the dynamics of the interfacial polymer fraction. researchgate.net

The addition of a plasticizer significantly alters the mechanical and rheological properties of a polymer. The effectiveness of a plasticizer is often compared to the industry standard, di(2-ethylhexyl) phthalate (B1215562) (DEHP). mdpi.com

Studies on alternative plasticizers for PVC have shown that compounds with similar branched structures to DEHP, such as di(2-ethylhexyl) succinate (B1194679) (DEHS) and di(2-ethylhexyl) maleate (B1232345) (DEHM), exhibit nearly identical rheological responses to DEHP. mdpi.com The storage modulus (G′) and loss modulus (G″), which are measures of a material's viscoelastic behavior, were found to be equivalent for PVC blends with DEHS, DEHM, and DEHP. mdpi.com This indicates a comparable performance in terms of processing and flexibility.

The addition of plasticizers generally reduces the viscosity of polymer blends, improving their flow behavior. researchgate.net Research on energetic polymer blends with azido (B1232118) ester plasticizers, including bis(1,3-diazido prop-2-yl) glutarate, demonstrated a reduction in viscosity, which is crucial for processing. researchgate.net

The following table summarizes the effect of different plasticizers on the mechanical properties of PVC:

PlasticizerEffect on Storage Modulus (G') vs. DEHPEffect on Loss Modulus (G'') vs. DEHPReference
Di(2-ethylhexyl) succinate (DEHS)EquivalentEquivalent mdpi.com
Di(2-ethylhexyl) maleate (DEHM)EquivalentEquivalent mdpi.com
Dihexyl succinateMore effective reduction- mdpi.com

This table is for illustrative purposes and based on findings for structurally similar compounds.

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Migration refers to the movement of the plasticizer out of the polymer, while leaching is the extraction of the plasticizer by a liquid. kinampark.com This phenomenon is a concern as it can alter the material's properties over its service life. kinampark.comreach-clp-biozid-helpdesk.de

Plasticizers are not covalently bonded to the polymer, which facilitates their migration. mdpi.com The rate of migration and leaching can be influenced by various factors, including temperature and the nature of the surrounding medium (e.g., aqueous or organic solvents). mdpi.com For instance, studies on DEHP have shown that its release from PVC films is significantly higher in organic solvents compared to aqueous solutions. mdpi.com

The potential for an additive to be released from a polymer matrix depends on how it is incorporated. Additives that are not chemically bound or are present as residual monomers are more susceptible to leaching. reach-clp-biozid-helpdesk.de

Investigations into this compound as a Lubricant Component

This compound is also investigated for its potential use in lubricant formulations, where it can enhance fluidity, particularly at lower temperatures. smolecule.com Synthetic esters, in general, are valued as lubricant base oils due to their desirable properties. researchgate.net

Tribology is the study of friction, wear, and lubrication. The performance of a lubricant is evaluated by its ability to reduce friction and wear between moving surfaces. nih.gov

Research on branched dicarboxylate esters has shown their potential as biolubricant base oils. researchgate.net These esters exhibit good low-temperature properties and high viscosity indices. researchgate.net For example, di-2-ethylhexyl dodecanedioate (B1236620) has demonstrated a high flash point, and di-2-ethylhexyl azelate has shown a very low pour point. researchgate.net Tribological studies indicated that these esters behave as non-Newtonian fluids and provide boundary lubrication with a low coefficient of friction at both 40°C and 100°C. researchgate.net

Ionic liquids are also being explored as lubricant additives. A study on a phosphonium-based ionic liquid, trihexyltetradecylphosphonium (B14245789) bis(2-ethylhexyl) phosphate (B84403), as an additive in automatic transmission fluid showed its effectiveness in non-electrified conditions, particularly at lower loads. mdpi.com

The following table presents data from a tribological study of various dicarboxylate esters:

Dicarboxylate EsterPour Point (°C)Flash Point (°C)Viscosity Index (VI)Reference
Di-2-ethylhexyl dodecanedioate (D2EHD)-58200178-216 researchgate.net
Di-2-ethylhexyl azelate (D2EHAz)< -60-178-216 researchgate.net
Di-2-ethylhexyl suberate (B1241622) (D2EHSub)< -60-178-216 researchgate.net

This table illustrates the properties of structurally similar compounds.

The thermal and oxidative stability of a lubricant are critical for its performance, especially at high operating temperatures. nih.govsemanticscholar.org Oxidation is a primary degradation process that affects the service life of a lubricant and can lead to an increase in viscosity due to the formation of carboxylic acids. nih.govsemanticscholar.org

The rate of oxidation in lubricants increases significantly with temperature. semanticscholar.org Research on vegetal oil-based lubricants has shown that their poor thermo-oxidative properties are a major limitation, with a maximum operating temperature often restricted to around 70°C for neat oils. nih.gov Chemical modifications, such as esterification, are employed to improve these properties. nih.gov

Studies on dicarboxylate esters have indicated good oxidative stability. researchgate.net For instance, di-2-ethylbutyl dodecanedioate showed a high oxidative temperature. researchgate.net The thermal stability of esters is influenced by their chemical structure. For example, diesters based on short-chain linear diacids tend to have lower thermal stability compared to those derived from longer-chain acids. nih.gov However, branching in the side chains, as seen in di(2-ethylhexyl) dimerate, can lead to significantly lower pour points and good oxidative stability. nih.gov

Structure-Activity Relationship Studies for Enhanced Functional Properties

The functional performance of this compound as a material additive, particularly as a plasticizer, is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies for diester plasticizers focus on systematically modifying the two primary components of the molecule—the central dicarboxylic acid backbone and the terminal alcohol side chains—to understand and predict their impact on key performance metrics. These studies are crucial for designing molecules with enhanced properties such as improved thermal stability, greater plasticizing efficiency, and reduced migration.

Influence of the Dicarboxylic Acid Backbone

The length of the linear aliphatic chain in the dicarboxylic acid component significantly influences the plasticizer's effectiveness and its interaction with polymer matrices. In the family of linear dicarboxylic acid esters, the number of methylene (B1212753) units in the acid chain affects properties like flexibility, low-temperature performance, and compatibility.

Research comparing esters of various dicarboxylic acids has shown a clear trend: increasing the length of the aliphatic acid chain can enhance plasticizing properties. mdpi.com For instance, a study comparing dibutoxyethyl esters of glutaric acid (C5), adipic acid (C6), azelaic acid (C9), and sebacic acid (C10) in Polyvinyl Chloride (PVC) demonstrated that esters with longer acid chains, such as dibutoxyethyl sebacate (B1225510) (DBES), exhibited the best plasticizing effect. mdpi.comresearchgate.net This was evidenced by the lowest glass transition temperature (Tg) and the widest range of the highly elastic state among the synthesized esters. mdpi.comnih.gov

The data indicate a general tendency for plasticizing efficiency to increase as the acid chain lengthens from glutaric to sebacic acid. mdpi.com The glutarate structure (C5) provides a balance of properties, positioning it between the shorter-chain succinates (C4) and the more common long-chain adipates (C6). While shorter acid chains can sometimes improve compatibility, longer chains are generally more effective at increasing the free volume between polymer chains, which enhances flexibility and lowers the glass transition temperature. mdpi.comnih.gov

Table 1: Comparative Effect of Dicarboxylic Acid Structure on PVC Properties Data derived from studies on various dibutoxyethyl esters.

Dicarboxylic Acid ComponentAcid Chain LengthResulting EsterGlass Transition Temperature (Tg) of PVC Blend (°C)
Glutaric AcidC5Dibutoxyethyl glutarate (DBEG)-
Adipic AcidC6Dibutoxyethyl adipate (B1204190) (DBEA)-
Azelaic AcidC9Dibutoxyethyl azelate (DBEAz)-
Sebacic AcidC10Dibutoxyethyl sebacate (DBES)39.6

Note: Specific Tg values for DBEG and DBEA were not explicitly provided in the compared context, but the trend indicates DBES as having the lowest Tg, thus the highest plasticizing efficiency in that specific study. mdpi.com

Influence of the Alcohol Side-Chain Structure

The structure of the alcohol component, particularly its chain length and degree of branching, is a critical determinant of a plasticizer's functional properties. The 2-ethylhexyl side chains in this compound are a prime example of how structural complexity impacts performance.

Branching: The ethyl branch at the second carbon position of the hexyl chain is a key feature. This branching disrupts the linearity of the side chain, which can prevent the plasticizer from crystallizing at low temperatures and enhances its compatibility with polymers like PVC. mdpi.com Branched structures are known to improve solubility and lower the dissolution temperatures of the plasticizer within the polymer matrix. mdpi.com However, some studies suggest that highly branched structures may be slightly less efficient at reducing Tg compared to their linear counterparts of the same carbon number, as linear chains can space polymer backbones further apart. researchgate.net

Chain Length: The total of eight carbon atoms in the 2-ethylhexanol moiety provides a significant non-polar character to the molecule. Longer alkyl side chains are generally more effective at reducing the glass transition temperature. nih.govresearchgate.net This effect is attributed to an increase in the free volume within the polymer. However, excessively long chains can lead to decreased miscibility with the polymer, as the polar ester groups become a smaller fraction of the total molecular volume, reducing favorable interactions with polar polymers like PVC. researchgate.net

The combination of the C5 glutarate core with the branched C8 alcohol chains in this compound results in a molecule with a moderate polarity and molecular weight. This specific architecture provides a desirable balance of properties, including good plasticizing efficiency, favorable low-temperature flexibility, and reasonable permanence due to its molecular weight. kinampark.comhallstarindustrial.com

Table 2: Summary of Structure-Property Relationships in Diester Plasticizers

Structural FeatureInfluence on Functional PropertiesRationale
Dicarboxylic Acid Chain Length
Increasing Length (e.g., Glutarate to Adipate/Sebacate)Increases plasticizing efficiency (lower Tg), improves low-temperature performance. mdpi.comresearchgate.netLonger chains create more free volume between polymer chains, enhancing molecular mobility. kinampark.com
Decreasing Length (e.g., Glutarate to Succinate)May improve compatibility/solubility but can reduce plasticizing efficiency. rsc.orgHigher proportion of polar ester groups relative to the non-polar alkyl chain.
Alcohol Side-Chain Structure
Increasing Linear Chain LengthIncreases plasticizing efficiency. nih.govGreater spacing between polymer chains.
Increasing Chain Branching (e.g., 2-ethylhexyl)Enhances compatibility, improves low-temperature flexibility, can reduce migration. mdpi.comacs.orgBranching disrupts packing and crystallization, increasing solubility within the polymer matrix.

These structure-activity relationship studies underscore that this compound's functional profile is a direct consequence of its specific molecular design. By modulating the acid and alcohol components, it is possible to fine-tune the properties of glutarate esters for specialized material science applications, optimizing for characteristics such as enhanced flexibility, thermal endurance, or migration resistance.

Environmental Fate and Transport Dynamics of Bis 2 Ethylhexyl Glutarate

Biodegradation Pathways and Kinetics

The breakdown of chemical compounds in the environment is a critical process influencing their persistence and potential impact. For Bis(2-ethylhexyl) glutarate (DEHG), a substance used in various industrial applications, understanding its biodegradation is key to assessing its environmental behavior.

Aerobic Biodegradation Mechanisms in Aquatic Environments

In the presence of oxygen, microorganisms play a significant role in the degradation of organic compounds. This process, known as aerobic biodegradation, involves the enzymatic breakdown of complex molecules into simpler substances. aropha.com For diesters like DEHG, the initial and often rate-limiting step is the hydrolysis of the ester bonds. This reaction is catalyzed by esterase enzymes produced by a wide array of microorganisms. aropha.comnih.gov This initial hydrolysis would break down DEHG into glutaric acid and 2-ethylhexanol.

Following the initial hydrolysis, the resulting products undergo further degradation. Glutaric acid, a dicarboxylic acid, can be metabolized through various pathways, ultimately entering the central carbon metabolism of microorganisms. 2-ethylhexanol, a branched-chain alcohol, is also subject to microbial degradation, though its structure can sometimes lead to slower breakdown compared to straight-chain alcohols. The complete aerobic biodegradation of organic compounds ultimately yields carbon dioxide and water. aropha.com

Studies on similar compounds, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), show that aerobic degradation proceeds through the hydrolysis to mono(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid and 2-ethylhexanol. researchgate.netplos.org This suggests a similar pathway for DEHG. The efficiency of this process is influenced by various environmental factors including temperature, pH, and the availability of nutrients. plos.orgmdpi.com

Anaerobic Biodegradation Potential

In environments devoid of oxygen, such as in certain sediments and wastewater treatment sludge, anaerobic biodegradation becomes the primary degradation pathway. While information specifically on DEHG is limited, studies on analogous compounds like DEHP provide insights into the potential anaerobic fate of DEHG.

The anaerobic degradation of DEHP has been observed to occur, albeit often at a slower rate than aerobic degradation. mdpi.comdntb.gov.ua The process is also initiated by the hydrolysis of the ester linkages, yielding phthalic acid and 2-ethylhexanol. nih.gov Subsequent degradation of these intermediates under anaerobic conditions is carried out by specialized consortia of microorganisms. For instance, 2-ethylhexanol can be degraded to methane (B114726) under methanogenic conditions. nih.gov The degradation of the dicarboxylic acid portion, in this case, glutaric acid, would also proceed through pathways mediated by anaerobic bacteria. The complete anaerobic degradation process ultimately produces methane and carbon dioxide. nih.gov

It is important to note that the persistence of some ester compounds has been observed under anaerobic conditions. For example, in one study, DEHP remained unaffected for an extended period in a methanogenic culture that readily degraded its hydrolysis products. nih.gov This highlights the complexity of anaerobic degradation and the potential for the parent compound to persist if the initial hydrolysis step is slow.

Microbial Community Dynamics in Degradation Processes

The degradation of complex organic molecules like DEHG is not the work of a single microbial species but rather a community of microorganisms working in concert. uvm.eduethz.ch The dynamics of this community are crucial for the efficient breakdown of the compound.

In aerobic environments, a diverse range of bacteria and fungi have been identified as capable of degrading esters. Genera such as Pseudomonas, Rhodococcus, Bacillus, and Arthrobacter are frequently implicated in the degradation of phthalate esters and are likely to play a role in DEHG degradation as well. plos.orgfrontiersin.org The presence of the target compound can lead to the enrichment of specific microbial populations that are efficient degraders. researchgate.net

Under anaerobic conditions, the microbial community is typically more complex, often involving syntrophic relationships where the metabolic products of one group of organisms are consumed by another. For example, in the anaerobic degradation of DEHP, one group of bacteria may hydrolyze the ester, while another group ferments the resulting alcohol and acid, and methanogens convert the fermentation products to methane. nih.govnih.gov The dynamics of these communities can be influenced by the concentration of the contaminant and other environmental conditions. nih.gov The structure of the microbial community can shift in response to the presence of the pollutant, with an increase in the abundance of species capable of utilizing the compound or its degradation intermediates. researchgate.netnih.gov

Environmental Partitioning and Distribution Modeling

Understanding how a chemical distributes itself among different environmental compartments—air, water, soil, and sediment—is essential for predicting its fate and potential exposure pathways.

Air-Water Partitioning Investigations

The partitioning of a chemical between air and water is described by its Henry's Law constant (H). copernicus.orghenrys-law.orgwikipedia.org A high Henry's Law constant indicates a greater tendency for a chemical to volatilize from water into the air. For compounds with low vapor pressure and low water solubility, like many plasticizers, the Henry's Law constant can be low, suggesting they are less likely to be found in significant concentrations in the atmosphere. oecd.orgnih.gov

Table 1: Estimated Physicochemical Properties Relevant to Air-Water Partitioning

This table is populated with data for a structurally similar compound, bis(2-ethylhexyl) azelate, due to the lack of specific data for this compound.

PropertyValueSource
Molecular Weight356.5 g/mol nih.gov
Vapour Pressure5.04 x 10⁻⁶ hPa at 25°C oecd.org
Water Solubility< 0.0004 mg/L at 20°C oecd.org

Note: The provided data is for bis(2-ethylhexyl) azelate and is used as a surrogate to infer the likely properties of this compound.

Soil-Water and Sediment-Water Distribution Studies

The tendency of an organic chemical to adsorb to soil and sediment is a key factor in its environmental distribution. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the distribution coefficient (Kd). nih.govresearchgate.netepa.gov A high Koc value indicates a strong affinity for the organic carbon fraction of soil and sediment, leading to accumulation in these compartments. canada.caoekotoxzentrum.ch

For hydrophobic compounds like DEHG, with a high calculated octanol-water partition coefficient (log Kow of 6.5), significant partitioning to soil and sediment is expected. oecd.orgnih.gov This means that when released into the environment, a large portion of the compound will likely be found in soil and sediment rather than in the water column. oecd.orgcanada.ca Modeling studies of similar compounds confirm that soil and sediment are the main target compartments. oecd.org

The distribution coefficient (Kd) is influenced by both the chemical's properties and the characteristics of the soil or sediment, such as its organic carbon content and pH. epa.govnj.gov The strong adsorption to soil and sediment can reduce the bioavailability of the compound for microbial degradation but also makes these compartments long-term sinks. cdc.gov

Table 2: Predicted Environmental Distribution and Partitioning Coefficients

This table includes calculated values for this compound and data for similar compounds to illustrate expected partitioning behavior.

ParameterValueCompoundSource
log Kow6.5This compound nih.gov
Calculated log Koc5.48bis(2-ethylhexyl) azelate oecd.org
Predicted DistributionSoil: 28.6%, Sediment: 67.5%bis(2-ethylhexyl) azelate oecd.org

Note: The log Koc and predicted distribution data are for bis(2-ethylhexyl) azelate, a structurally similar compound, and are used to infer the likely behavior of this compound.

Fugacity Modeling for Environmental Compartments

For instance, a Level III Mackay fugacity model was used to predict the environmental distribution of bis(2-ethylhexyl) azelate, a structurally similar long-chain diester. nih.gov This model, which assumes a steady-state condition with constant emissions and includes degradation and advection as loss processes, indicated that sediment and soil are the primary receiving compartments for this type of compound. nih.govsemanticscholar.orggoogle.com Given the structural similarities and comparable physicochemical properties, a similar distribution pattern is anticipated for this compound, with a strong tendency to partition to solid phases in the environment.

The high calculated octanol-water partition coefficient (XLogP3) of 6.5 for this compound further supports this prediction, indicating a high affinity for organic matter and lipids, which are abundant in soil and sediment. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C21H40O4 nih.gov
Molecular Weight 356.5 g/mol nih.gov
XLogP3 (Octanol-Water Partition Coefficient) 6.5 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov

Note: The data in this table is computationally generated.

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is its ability to remain in the environment without being degraded. The mobility of a chemical refers to its potential to move between different environmental compartments.

Based on the slow predicted rate of hydrolysis and the likely slow rate of direct photodegradation, this compound is expected to be moderately to highly persistent in soil and sediment, where it is likely to accumulate. The persistence will be influenced by the presence of microorganisms capable of biodegradation, which is not covered in this abiotic assessment.

The mobility of this compound in the environment is expected to be low. This is primarily due to its predicted high octanol-water partition coefficient (XLogP3 of 6.5) and consequently a high organic carbon-water partition coefficient (Koc). nih.gov A high Koc value indicates a strong tendency for the compound to adsorb to organic matter in soil and sediment, limiting its partitioning into the water phase and thus its transport through the aqueous environment. Its low estimated water solubility further contributes to its low mobility in water. Long-chain aliphatic esters, in general, are characterized by low mobility in soil.

Ecotoxicological Research and Ecological Impact Assessment of Bis 2 Ethylhexyl Glutarate

Aquatic Ecotoxicological Studies

Detailed experimental research on the impact of Bis(2-ethylhexyl) glutarate on aquatic ecosystems is scarce. The majority of available data is predictive and not derived from direct experimental studies.

Acute Toxicity to Aquatic Organisms (e.g., Fish, Daphnia Magna, Algae)

Specific experimental studies determining the acute toxicity of this compound to key aquatic organisms such as fish, Daphnia magna, and algae have not been identified in the public domain. However, predicted data from a Safety Data Sheet (SDS) provides some indication of its potential acute aquatic toxicity. It is crucial to note that these are estimated values and have not been confirmed by laboratory testing.

Predicted Acute Aquatic Toxicity of this compound

Organism Endpoint Predicted Value Source
Daphnia magna (Water flea) 48-hour EC50 > 0.16 mg/L nerc.ac.uk

EC50 (Effective Concentration 50) is the concentration of a substance that causes a defined effect in 50% of the test population.

These predicted values suggest that while the acute toxicity to Daphnia magna may be relatively low, there is a potential for higher toxicity to algae. However, without experimental validation, these figures should be interpreted with caution. In one study concerning bis(2-ethylhexyl) azelate, this compound was listed as an impurity (2.2%), but the study did not provide any specific toxicity data for the glutarate compound itself. publish.csiro.au

Chronic Ecotoxicity and Sublethal Effects

There is a complete lack of published scientific studies on the chronic ecotoxicity and sublethal effects of this compound on aquatic organisms. Long-term exposure effects, such as impacts on reproduction, growth, and development, remain unknown.

Effects on Aquatic Ecosystem Function

No information is available regarding the effects of this compound on broader aquatic ecosystem functions. Potential impacts on processes such as nutrient cycling, decomposition, and community structure have not been investigated.

Terrestrial Ecotoxicological Investigations

The environmental fate and effects of this compound in terrestrial ecosystems are entirely uncharacterized in the scientific literature.

Toxicity to Soil Organisms and Plants

There are no available studies on the toxicity of this compound to soil-dwelling organisms (e.g., earthworms, microorganisms) or to terrestrial plants. The potential for this compound to cause adverse effects on soil health and plant growth is currently unknown.

Impact on Terrestrial Biogeochemical Cycles

No research has been conducted to assess the impact of this compound on crucial terrestrial biogeochemical cycles, such as carbon and nitrogen cycling. Its potential to interfere with these fundamental ecosystem processes has not been evaluated.

Bioaccumulation and Bioconcentration Potential Research

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. For this compound, this potential is primarily evaluated through its Bioaccumulation Factor (BCF) and by considering its behavior within food webs.

Direct experimental data on the bioconcentration factor (BCF) for this compound are limited. Consequently, its bioaccumulation potential is largely inferred from computational models and data from structurally similar compounds.

In a registration dossier submitted to the European Chemicals Agency (ECHA), the BCF for a substance considered structurally and functionally similar to this compound was predicted using various computational models. europa.eu The BCFBAF program, part of the Estimation Programs Interface developed by the US Environmental Protection Agency, estimated a BCF of 205.5 L/kg wet weight. europa.eu This value does not exceed the typical bioaccumulation threshold of 2000, suggesting the chemical is not expected to significantly bioaccumulate in the food chain. europa.eu Other predictive models have yielded different estimates; the Chemspider database predicted a BCF of 573.05, while the SciFinder database estimated a BCF of 775. europa.eu

Predicted Bioconcentration Factors for a Substance Structurally Similar to this compound

Prediction Model/Source Predicted BCF Value (L/kg) pH Temperature (°C)
BCFBAF Program (EPI Suite) 205.5 Not Specified 25
Chemspider Database 573.05 5.5 and 7.4 Not Specified
SciFinder Database 775 Not Specified 25

Data sourced from ECHA Registration Dossier. europa.eu

While these values are for a related diester, they provide an indication of the likely behavior of this compound. The collective data from predictive models and surrogate chemicals suggest a low to moderate bioaccumulation potential, remaining below the thresholds that typically trigger significant regulatory concern.

Specific research into the trophic transfer and magnification of this compound through aquatic or terrestrial food webs is not widely available in published literature. The potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is therefore inferred from its physicochemical properties and the behavior of analogous compounds.

For the structurally related and extensively studied plasticizer, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), it is considered that biomagnification through the aquatic food chain is unlikely to occur. canada.ca This is attributed to the ability of fish and other organisms to metabolize the compound. canada.ca However, the behavior of chemicals can be highly specific. For example, a study on the brominated phthalate, bis(2-ethylhexyl)-3,4,5,6-tetrabromo-phthalate (TBPH), found that it did undergo trophic magnification in the food web of Lake Taihu, with a trophic magnification factor (TMF) of 2.42. researchgate.net

Ecotoxicological Endpoints and Mechanistic Interpretations of Observed Effects

Direct ecotoxicological data for this compound are scarce. Much of the understanding of its potential effects is derived from studies on mixtures containing it or on structurally similar diester plasticizers.

Data from an OECD report on bis(2-ethylhexyl) azelate, a substance in which this compound was an impurity (2.2%), provides some insight into its potential aquatic toxicity. oecd.org In acute toxicity tests, no adverse effects were observed in fish, daphnids, or algae at concentrations up to the limit of water solubility, suggesting low acute toxicity to aquatic organisms. oecd.org

Acute Aquatic Toxicity of Bis(2-ethylhexyl) azelate (containing 2.2% this compound)

Species Trophic Level Endpoint Duration Result (mg/L)
Oryzias latipes (Japanese rice fish) Fish LC50 96 h > 0.072 (> Water Solubility)
Daphnia magna (Water flea) Invertebrate EC50 48 h > 0.093 (> Water Solubility)
Pseudokirchneriella subcapitata Algae ErC50 (growth rate) 72 h > 0.08 (> Water Solubility)
Pseudokirchneriella subcapitata Algae EbC50 (biomass) 72 h > 0.08 (> Water Solubility)

Data sourced from OECD SIDS Initial Assessment Report. oecd.org

While direct mechanistic studies on this compound are lacking, research on related phthalates like DEHP provides potential insights into the mechanisms of action that could be relevant. Studies on DEHP have identified it as an endocrine disruptor, capable of interfering with the hormonal systems of various organisms. wikipedia.orgnih.gov In aquatic invertebrates and vertebrates, exposure to DEHP has been linked to reproductive and developmental effects. nih.govnih.gov

Furthermore, research points to oxidative stress as a key mechanistic pathway for phthalate toxicity. In the mussel Mytilus galloprovincialis, exposure to environmentally relevant concentrations of DEHP induced significant changes in antioxidant enzyme activities. frontiersin.org A study on the nematode Caenorhabditis elegans found that co-exposure to DEHP and titanium dioxide nanoparticles synergistically aggravated toxicity by disrupting bioenergetics, leading to reduced ATP levels and mitochondrial damage. nih.gov These findings suggest that potential ecotoxicological effects of compounds like this compound might be mediated through impacts on endocrine function, cellular energy metabolism, and oxidative balance. However, dedicated research is required to confirm these mechanisms for this compound specifically.

Toxicological Research and Human Health Risk Science Mechanistic Focus of Bis 2 Ethylhexyl Glutarate

In Vitro and In Vivo Toxicological Screening Methodologies

Toxicological screening of chemical substances involves a battery of tests to identify potential hazards to human health. These methodologies can be broadly categorized into in vitro (experiments conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture) and in vivo (experiments conducted within a whole, living organism) assays.

Cytotoxicity assays are a fundamental component of in vitro toxicology, designed to assess the potential of a substance to cause damage or death to cells. These investigations often involve exposing cultured cells to the test substance and measuring various endpoints, such as cell viability, membrane integrity, and metabolic activity. For instance, a common method is the neutral red uptake assay, which assesses cell viability by measuring the accumulation of a dye in the lysosomes of living cells. Another approach is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

While specific cytotoxicity data for pure Bis(2-ethylhexyl) glutarate is limited, studies on related compounds provide context. For example, research on Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), a structurally similar plasticizer, has shown that it can induce oxidative stress and affect cell viability in various cell lines. nih.gov

Genotoxicity and mutagenicity assessments are crucial for determining a chemical's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard initial screening tool is the bacterial reverse mutation assay, commonly known as the Ames test. oecd.org This test uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. oecd.org

In a study where the test substance contained 2.2% this compound as an impurity, a reverse gene mutation assay was conducted following OECD Test Guideline 471. oecd.org The assay, which utilized Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2uvrA, with and without metabolic activation, showed no evidence of mutagenic activity. oecd.org Growth inhibition was not observed at concentrations up to 5000 µ g/plate in any of the tested strains. oecd.org

Another important in vitro test is the chromosomal aberration test, which evaluates the potential of a substance to cause structural changes in chromosomes. In a study on a mixture containing this compound, the chemical was not found to be genotoxic in a chromosomal aberration test in vitro. oecd.org

Table 1: Genotoxicity Study of a Mixture Containing this compound

Test TypeTest SystemConcentrationMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrAUp to 5000 µ g/plate With and withoutNegative oecd.org
In Vitro Chromosomal Aberration Test--With and withoutNegative oecd.org
Note: The test substance was a mixture containing 77.2% Bis(2-ethylhexyl) azelate and 2.2% this compound, among other impurities. oecd.org

Systemic Toxicity Studies and Investigation of Target Organ Effects

Systemic toxicity studies are designed to evaluate the effects of a substance on the entire organism, including identifying specific target organs that may be susceptible to damage.

Acute toxicity studies aim to determine the adverse effects that can occur shortly after a single exposure to a substance. A key parameter in these studies is the median lethal dose (LD50), which is the dose required to cause death in 50% of the test animals. For Bis(2-ethylhexyl) azelate, a substance with a similar structure and in which this compound was an impurity in some studies, the oral LD50 in rats was found to be greater than 2,000 mg/kg body weight for both sexes, indicating low acute toxicity. oecd.org

Repeated dose toxicity studies involve exposing animals to a substance daily for an extended period, typically 28 or 90 days, to assess the cumulative effects of exposure. In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), rats were administered a mixture containing this compound by gavage. oecd.org In this study, where the primary component was Bis(2-ethylhexyl) azelate, a No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 300 mg/kg bw/day. oecd.org At the higher dose of 1000 mg/kg bw/day, effects such as suppressed body weight gain in males and hypertrophy of centrilobular hepatocytes were observed. oecd.org

Table 2: Repeated Dose Toxicity Study Findings for a Mixture Containing this compound in Rats

ParameterDose (mg/kg bw/day)ObservationReference
Body Weight Gain (Males)1000Suppressed oecd.org
Liver Histopathology (Males)1000Hypertrophy of centrilobular hepatocytes oecd.org
NOAEL 300 No adverse effects observed oecd.org
Note: The test substance was a mixture containing 77.2% Bis(2-ethylhexyl) azelate and 2.2% this compound, among other impurities. oecd.org

Reproductive and Developmental Toxicology Research

Reproductive and developmental toxicology studies investigate the potential of a substance to interfere with the ability to reproduce and to cause harm to the developing organism. In the combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD TG 422) mentioned previously, which used a mixture containing this compound, no treatment-related changes in reproductive or developmental parameters were observed. oecd.org The NOAEL for reproductive and developmental toxicity was considered to be 1000 mg/kg bw/day, the highest dose tested. oecd.org These findings suggest that under the conditions of this study, the tested mixture did not adversely affect reproductive function or the development of offspring. oecd.org

Developmental Neurotoxicity and Teratogenicity Investigations

2-EHA is recognized as a potent developmental toxin. industrialchemicals.gov.au For example, studies on the analogue Hexanedioic acid, bis(2-ethylhexyl) ester, which also metabolizes to 2-EHA, suggest an expectation of some developmental toxicity. industrialchemicals.gov.au The developmental toxicity potential of valeric acid, another related carboxylic acid, has also been examined, with some studies noting effects such as delayed ossification at maternally toxic doses. europa.eu However, other research on analogues like bis(2-ethylhexyl) azelate found no treatment-related changes in developmental parameters in a screening test, establishing a NOAEL for developmental toxicity at 1000 mg/kg bw/day. oecd.org

Local Irritation and Sensitization Potential Research

There is a lack of specific dermal and ocular irritation data for this compound. Information is therefore derived from studies on structurally related diesters of 2-ethylhexanol. These studies generally indicate a low potential for irritation. For example, Hexanedioic acid, bis(2-ethylhexyl) ester was reported to be slightly irritating to rabbit skin after a 24-hour exposure but showed no irritation after four hours. industrialchemicals.gov.au In the eye, it was found to be non-irritating or slightly irritating. industrialchemicals.gov.au Similarly, bis(2-ethylhexyl) azelate is indicated to have a low potential for both skin and eye irritation. oecd.org One product specification sheet for a substance containing this compound indicated it was a non-irritant in a dermal OECD 404 study but an irritant in an ocular OECD 405 study. vigon.com

Table 1: Summary of Irritation Findings for Analogue Compounds

Analogue CompoundDermal Irritation (Rabbit)Ocular Irritation (Rabbit)Reference
Hexanedioic acid, bis(2-ethylhexyl) esterSlightly irritating (24h exposure)Non-irritating to slightly irritating industrialchemicals.gov.au
Bis(2-ethylhexyl) azelateLow potentialLow potential oecd.org

No dedicated skin sensitization studies for this compound were found. However, assessments of several analogous compounds suggest a low potential for skin sensitization. Studies on Hexanedioic acid, bis(2-ethylhexyl) ester and bis(2-ethylhexyl) adipate (B1204190) did not find evidence of dermal sensitization in guinea pig tests. industrialchemicals.gov.augreenchemistryandcommerce.org A human repeated insult patch test on di(2-ethylhexyl)terephthalate (DEHT) also concluded a lack of sensitization. researchgate.net While some research has explored whether Di(2-ethylhexyl) phthalate (DEHP) can enhance skin sensitization to other chemicals, it is not typically considered a sensitizer (B1316253) itself. nih.gov

Toxicokinetics, Metabolism, and Distribution Studies

Specific toxicokinetic data for this compound are not available. The absorption, distribution, metabolism, and excretion are inferred from its structure and data on similar diesters. Like other phthalates and adipates, it is anticipated that this compound can be absorbed through oral, dermal, and inhalation routes. cdc.gov

Upon ingestion, it is expected to undergo rapid hydrolysis in the gastrointestinal tract by lipases, breaking down into its constituent parts: glutaric acid and 2-ethylhexanol. The 2-ethylhexanol is then likely absorbed and further metabolized. This pathway is supported by toxicokinetic studies on analogues. For instance, in a human study with deuterium-labeled di-2-(ethylhexyl) adipate, the parent compound was not detected in plasma. industrialchemicals.gov.au Instead, the metabolite 2-ethylhexanoic acid (2-EHA) was the primary compound identified, indicating rapid and extensive metabolism. industrialchemicals.gov.au

Studies on Di(2-ethylhexyl) phthalate (DEHP) show that after absorption, its metabolites are widely distributed in the body, with higher concentrations often found in the liver. cdc.govfsc.go.jp However, evidence does not suggest significant accumulation. fsc.go.jp Elimination of metabolites for these types of compounds occurs primarily through urine and feces. cdc.gov

Table 2: Anticipated Metabolic Pathway of this compound

StepProcessReactantProduct(s)
1Hydrolysis (in GI tract)This compoundGlutaric acid + 2-Ethylhexanol
2Oxidation2-Ethylhexanol2-Ethylhexanoic acid (2-EHA) and other metabolites
3Conjugation & ExcretionMetabolitesGlucuronide conjugates excreted in urine/feces

Biotransformation and Metabolite Identification

The biotransformation of this compound (BEHG) is presumed to follow metabolic pathways similar to other dialkyl esters, such as phthalates and adipates, due to the absence of direct studies on BEHG itself. The primary and initial step in the metabolism of these esters is hydrolysis, catalyzed by non-specific esterases present in various tissues, including the gut, liver, and blood plasma. nih.govresearchgate.net This enzymatic cleavage of the ester bonds is expected to yield mono(2-ethylhexyl) glutarate (MEHG), glutaric acid, and 2-ethylhexanol. smolecule.com

Following the initial hydrolysis, the resulting metabolites are likely to undergo further biotransformation. The monoester, MEHG, can be further hydrolyzed to glutaric acid and another molecule of 2-ethylhexanol. The liberated 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid, which may then undergo further metabolic reactions. industrialchemicals.gov.au Glutaric acid, being an endogenous substance, can enter the cellular metabolic pool. federalregister.gov

Based on the metabolism of structurally related compounds, it is hypothesized that the primary metabolites of BEHG found in urine would include MEHG and its further oxidized products, as well as metabolites of 2-ethylhexanol. The identification of these metabolites would likely be accomplished using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) after enzymatic deconjugation of urine samples to release any glucuronidated or sulfated metabolites.

While specific studies on BEHG are lacking, research on analogous compounds provides a framework for predicting its metabolic fate. For instance, studies on bis(2-ethylhexyl) adipate (DEHA) have identified mono(2-ethylhexyl) adipate (MEHA) and adipic acid as major metabolites. industrialchemicals.gov.aucpsc.govnih.gov Similarly, the metabolism of various phthalate esters is well-documented, with the initial hydrolysis to the monoester being a key step. researchgate.netwikipedia.orgchemicalbook.comiarc.frnih.goveuropa.eunih.govnih.govcanada.ca

Table 1: Predicted Metabolites of this compound

PrecursorMetaboliteMetabolic Pathway
This compoundMono(2-ethylhexyl) glutarateHydrolysis
This compoundGlutaric acidHydrolysis
This compound2-EthylhexanolHydrolysis
Mono(2-ethylhexyl) glutarateGlutaric acidHydrolysis
2-Ethylhexanol2-Ethylhexanoic acidOxidation

Excretion Kinetics

Specific data on the excretion kinetics of this compound and its metabolites are not available in the scientific literature. However, based on studies of similar compounds like bis(2-ethylhexyl) phthalate (DEHP) and bis(2-ethylhexyl) adipate (DEHA), it can be inferred that BEHG and its metabolites are likely to be excreted relatively rapidly, primarily in the urine. nih.gov

For structurally related diesters, the parent compound is generally not found in significant amounts in the urine, with the majority of the excreted products being the monoester and its further oxidized metabolites, often in conjugated forms such as glucuronides. canada.ca The half-life of these metabolites is typically in the range of hours, indicating a low potential for bioaccumulation from a single exposure. cpsc.gov For example, studies on DEHP have shown that its metabolites are largely cleared from the body within 24 to 48 hours. nih.gov

The route of administration can influence the excretion kinetics. Following oral exposure, a significant portion of the compound may be hydrolyzed in the gastrointestinal tract before absorption. The absorbed metabolites are then processed by the liver and excreted via the kidneys. It is also possible that a fraction of the administered dose may be eliminated in the feces.

Table 2: Inferred Excretion Profile of this compound

ParameterInferred CharacteristicBasis of Inference
Primary Route of Excretion UrineStudies on DEHP and DEHA nih.gov
Major Excreted Forms Mono(2-ethylhexyl) glutarate and its oxidized metabolites (free and conjugated)Studies on related diesters canada.ca
Excretion Half-life Likely in the range of several hoursStudies on DEHP nih.gov
Bioaccumulation Potential LowRapid excretion observed for similar compounds

Molecular Mechanisms of Adverse Outcome Pathways

There is currently no established Adverse Outcome Pathway (AOP) specifically for this compound. An AOP provides a framework that connects a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment. epa.gov However, based on the known biological activities of its potential metabolites and structurally similar compounds, several putative MIEs and subsequent key events (KEs) can be hypothesized.

One potential MIE could be the interaction of BEHG or its metabolites with nuclear receptors. For example, some phthalates and their metabolites are known to be ligands for peroxisome proliferator-activated receptors (PPARs). wikipedia.org Activation of PPARs, particularly PPARα in the liver, can lead to a cascade of events including altered lipid metabolism, peroxisome proliferation, and ultimately, hepatotoxicity in rodents.

Another potential MIE could involve the disruption of cellular signaling pathways. Research on diethyl glutarate has shown that glutarate can act as an immunometabolite, affecting T-cell function and metabolism. biorxiv.orgnih.gov It has been demonstrated that glutarate can inhibit α-ketoglutarate-dependent dioxygenases and post-translationally modify the pyruvate (B1213749) dehydrogenase complex, thereby altering cellular metabolism. biorxiv.orgnih.gov If BEHG is metabolized to glutaric acid, it could potentially trigger similar downstream events.

Furthermore, the metabolite 2-ethylhexanoic acid is a known developmental toxicant. industrialchemicals.gov.au This suggests that an AOP for developmental toxicity could be initiated by the formation of this metabolite from BEHG.

It is important to note that these are hypothesized pathways based on data from related compounds. The development of a specific AOP for this compound would require dedicated mechanistic studies to identify the MIE and the sequence of key events leading to any adverse outcomes.

Table 3: Hypothesized Molecular Initiating Events and Potential Adverse Outcomes for this compound

Hypothesized Molecular Initiating Event (MIE)Potential Key EventsPotential Adverse OutcomeBasis of Hypothesis
Peroxisome Proliferator-Activated Receptor (PPAR) ActivationAltered gene expression, Peroxisome proliferation, Oxidative stressHepatotoxicityAnalogy with phthalate esters wikipedia.org
Inhibition of α-ketoglutarate-dependent dioxygenasesAltered cellular metabolism, Epigenetic modificationsImmunomodulation, Developmental toxicityStudies on glutarate biorxiv.orgnih.gov
Formation of 2-ethylhexanoic acidDisruption of developmental signaling pathwaysDevelopmental toxicityKnown toxicity of 2-ethylhexanoic acid industrialchemicals.gov.au

Advanced Analytical Chemistry Methodologies for Bis 2 Ethylhexyl Glutarate

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating Bis(2-ethylhexyl) glutarate from complex mixtures. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is found.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideally suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of a capillary column. oregonstate.edu

For qualitative analysis, the mass spectrometer component ionizes the eluted compound, typically using electron impact (EI), which causes the molecule to fragment in a reproducible pattern. epa.gov This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. nist.gov The mass spectrum of this compound would be expected to show characteristic fragments resulting from the loss of the 2-ethylhexyl side chains and cleavage of the ester bonds.

Quantitative analysis is achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to full scan mode. thermofisher.com In SIM mode, only specific fragment ions characteristic of the target analyte are monitored, reducing background noise and improving detection limits. oregonstate.eduthermofisher.com A calibration curve is typically generated using standards of known concentration to accurately determine the amount of the compound in a sample. researchgate.net The Kovats retention index, a relative measure of retention time, has been reported for this compound, with values of 2255 on a standard non-polar column and 2340 on a semi-standard non-polar column. nih.gov

Table 1: GC-MS Parameters for Plasticizer Analysis

Parameter Typical Value/Condition
Column Type Fused silica (B1680970) capillary column (e.g., DB-5MS) oregonstate.edu
Injector Temperature 280-320 °C thermofisher.comresearchgate.net
Oven Program Temperature gradient (e.g., initial 150°C, ramped to 320°C) e-apem.org
Ionization Mode Electron Impact (EI), 70 eV epa.gov

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) oregonstate.eduthermofisher.com |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for non-volatile or thermally labile compounds. While this compound can be analyzed by GC, HPLC offers an alternative, especially when dealing with complex matrices that may require extensive cleanup for GC analysis. mdpi.com

In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. sielc.com For a relatively non-polar compound like this compound, reversed-phase HPLC is the most common approach. sielc.com This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. mdpi.com

Quantitative determination is typically performed using an ultraviolet (UV) detector, as the ester functional groups exhibit some UV absorbance. mdpi.com The selection of an appropriate wavelength, often around 225 nm for phthalate (B1215562) and similar esters, is crucial for sensitivity. mdpi.com A diode array detector (DAD) can also be used to obtain a UV spectrum of the eluting peak, which aids in peak purity assessment and identification. hitachi-hightech.com Similar to GC-MS, quantification is based on comparing the peak area or height from the sample to those of known standards. hitachi-hightech.com

Table 2: Typical HPLC Conditions for Plasticizer Analysis

Parameter Typical Value/Condition
Column Type Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com
Mobile Phase Gradient of acetonitrile (B52724) and water mdpi.comsielc.com
Flow Rate 1.0 mL/min mdpi.comhitachi-hightech.com
Column Temperature 25-30 °C mdpi.comhitachi-hightech.com

| Detection | UV Detector (e.g., at 225 nm) or Diode Array Detector (DAD) mdpi.comhitachi-hightech.com |

Hyphenated techniques refer to the coupling of a separation technique with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. nih.gov GC-MS, as discussed, is the most common example. iosrjournals.org However, more advanced configurations can be employed for enhanced characterization.

For instance, tandem mass spectrometry (GC-MS/MS) can significantly improve selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices. nih.gov In this technique, a specific parent ion from the initial mass spectrum is selected and subjected to further fragmentation, and these secondary fragment ions are then detected. nih.gov This process, known as multiple reaction monitoring (MRM), provides a higher degree of certainty in compound identification and quantification. nih.gov

Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). This method combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov It is especially valuable for compounds that are not amenable to GC analysis. For this compound, LC-MS could provide very low detection limits and high-confidence identification. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and can also be used for quantification. These techniques probe the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. Both ¹H (proton) and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule. epa.gov

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. One would expect to see signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the 2-ethylhexyl chains, as well as the methylene groups of the glutarate backbone. The chemical shift (position of the signal), integration (area under the signal), and multiplicity (splitting pattern) of these signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the carbonyl carbon of the ester group, the carbons in the glutarate backbone, and the various carbons of the 2-ethylhexyl groups. researchgate.net The chemical shifts of these carbons are indicative of their functional group and position in the molecule.

Table 3: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Range Multiplicity (for ¹H NMR) Assignment
¹H NMR ~4.0-4.2 Doublet of doublets -O-CH₂ -CH(CH₂CH₃)-
~2.3-2.5 Triplet -CO-CH₂ -CH₂-CH₂ -CO-
~1.8-2.0 Multiplet -CO-CH₂-CH₂ -CH₂-CO-
~1.5-1.7 Multiplet -CH₂-CH (CH₂CH₃)-
~1.2-1.4 Multiplet -(CH₂)₃-CH₃
~0.8-1.0 Triplets -CH₂-CH₃ and -(CH₂)₃-CH₃
¹³C NMR ~172-174 - C =O (Ester)
~67-69 - -O-CH₂ -
~38-40 - -CH₂-CH (CH₂CH₃)-
~33-35 - -CO-CH₂ -CH₂-
~20-31 - Other aliphatic CH₂

Note: Predicted values are based on typical chemical shifts for similar ester compounds like bis(2-ethylhexyl) adipate (B1204190) and bis(2-ethylhexyl) phthalate. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net Both techniques probe the vibrational energy levels of molecules but are governed by different selection rules, making them complementary. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the bonds within a molecule. For an ester like this compound, the most prominent absorption band would be the strong C=O (carbonyl) stretch, typically appearing in the region of 1730-1750 cm⁻¹. researchgate.net Another key feature would be the C-O stretching vibrations of the ester linkage, which appear in the 1000-1300 cm⁻¹ region. The spectrum would also be rich in C-H stretching and bending vibrations from the long alkyl chains. nist.gov

Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). semanticscholar.org While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like C-C and C-H often produce stronger signals in Raman than in IR. semanticscholar.org The Raman spectrum of this compound would show characteristic bands for the symmetric C-H stretching of the methyl and methylene groups, as well as skeletal vibrations of the carbon backbone.

Table 4: Characteristic Vibrational Spectroscopy Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (Aliphatic) 2850-3000 (Strong) 2850-3000 (Strong)
C=O Stretch (Ester) 1730-1750 (Very Strong) 1730-1750 (Moderate)
C-H Bend (CH₂, CH₃) 1375-1470 (Variable) 1375-1470 (Variable)

| C-O Stretch (Ester) | 1000-1300 (Strong) | 1000-1300 (Weak) |

Note: Frequencies are based on general values for esters and long-chain aliphatic compounds. researchgate.netsemanticscholar.orgchemicalbook.comnih.gov

Sample Preparation and Extraction Techniques for Diverse Matrices

The primary challenge in analyzing this compound is its effective separation from the sample matrix without degradation or contamination. The choice of sample preparation technique is contingent upon the matrix's physical and chemical properties.

For environmental samples, the goal is to concentrate the analyte and remove interfering substances.

Water Samples: Solid-phase extraction (SPE) is a commonly applied technique for aqueous matrices. A water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica), to which this compound adsorbs. The analyte is then eluted with a small volume of an organic solvent. Another prevalent method is liquid-liquid extraction (LLE), where the water sample is mixed with an immiscible organic solvent (e.g., hexane (B92381) or dichloromethane). The this compound partitions into the organic phase, which is then collected and concentrated.

Soil and Sediment: The extraction of this compound from solid matrices like soil and sediment typically involves solvent extraction. Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are used with solvents like hexane or acetone. These methods are effective in desorbing the analyte from the solid particles. Following extraction, a clean-up step, often using column chromatography with adsorbents like silica or alumina, is necessary to remove co-extracted matrix components. The OECD Existing Chemicals Database notes that compounds like this compound are expected to distribute mainly into soil and sediment when released into the environment, underscoring the importance of these extraction methods. oecd.org

Air Samples: Air monitoring for semi-volatile compounds like this compound involves drawing a known volume of air through a sorbent tube containing materials such as polyurethane foam (PUF) or a combination of PUF and a resin like XAD-2. The trapped compounds are then extracted from the sorbent using a suitable solvent.

Table 1: Typical Extraction Techniques for Environmental Samples

Matrix Primary Technique Common Solvents/Sorbents Key Considerations
Water Solid-Phase Extraction (SPE) C18, Polystyrene-divinylbenzene pH adjustment may be needed for optimal recovery.
Liquid-Liquid Extraction (LLE) Dichloromethane, Hexane Emulsion formation can be a challenge.
Soil/Sediment Soxhlet Extraction Hexane/Acetone mixture Time-consuming but exhaustive extraction.
Pressurized Liquid Extraction (PLE) Dichloromethane, Acetone Faster than Soxhlet, uses less solvent.
Air Sorbent Tube Sampling Polyurethane Foam (PUF), XAD-2 High flow rates are needed for trace detection.

Analyzing this compound in biological samples is complicated by the presence of lipids and proteins.

Tissue Samples: Homogenization of the tissue is the first step, followed by solvent extraction. A common approach is to use a polar solvent like acetonitrile to precipitate proteins, followed by an extraction with a non-polar solvent like hexane to isolate the lipid-soluble this compound. Gel permeation chromatography (GPC) is often employed as a clean-up step to remove high-molecular-weight lipids.

Fluid Samples (e.g., Blood, Urine): For biological fluids, LLE or SPE can be utilized. For plasma or serum, protein precipitation with acetonitrile or methanol (B129727) is a necessary preliminary step. This is often followed by SPE for concentration and clean-up.

This compound may be used as a plasticizer, making its analysis in extractables and leachables studies critical for product safety, especially for medical devices and food packaging.

Extractables Studies: These studies aim to identify potential leachables under aggressive conditions. The material is exposed to various solvents (e.g., polar, non-polar, and intermediate polarity) at elevated temperatures. The resulting extracts are then analyzed to create a profile of compounds that could potentially migrate from the material.

Leachables Studies: These studies simulate real-world conditions to determine which compounds actually migrate into a product. The product is stored in contact with the material for a specified duration under normal conditions, and the product itself is then analyzed for the presence of leachables like this compound. The extraction of the analyte from the product matrix would then follow procedures similar to those for environmental or biological samples, depending on the nature of the product.

Development and Validation of Analytical Protocols for Trace Detection

The development of a reliable analytical method for this compound requires careful optimization and validation of the entire analytical procedure. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like this compound. ncsu.edu

The development process involves:

Selection of an Analytical Technique: GC-MS is often preferred for its high sensitivity and specificity. The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes like this compound.

Optimization of Chromatographic Conditions: This includes selecting the appropriate GC column (e.g., a non-polar or mid-polar capillary column), optimizing the temperature program for good separation, and setting the injector and detector temperatures.

Method Validation: A comprehensive validation is essential to ensure the method is fit for its intended purpose. The key validation parameters include:

Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the sample. This is typically demonstrated by analyzing blank matrix samples to check for interferences at the retention time of this compound.

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specific range. This is determined by analyzing a series of standard solutions at different concentrations.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies by spiking blank matrix with a known amount of the analyte. Precision is the degree of agreement among repeated measurements and is evaluated at different concentration levels (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Table 2: Illustrative Validation Parameters for a Hypothetical GC-MS Method for this compound

Parameter Typical Acceptance Criteria Example Finding
Linearity (Correlation Coefficient, r²) > 0.995 0.998 over a range of 1-100 ng/mL
Accuracy (% Recovery) 80 - 120% 95-105% in spiked soil samples
Precision (Relative Standard Deviation, RSD) < 15% < 10% for intra-day and inter-day measurements
Limit of Detection (LOD) Signal-to-Noise ratio > 3 0.5 ng/mL in water samples
Limit of Quantification (LOQ) Signal-to-Noise ratio > 10 1.5 ng/mL in water samples

By systematically applying these advanced analytical methodologies, from sample preparation to method validation, the accurate and reliable determination of this compound at trace levels in a wide variety of matrices can be achieved.

Occurrence, Exposure Pathways, and Regulatory Science of Bis 2 Ethylhexyl Glutarate

Occurrence as an Impurity and Byproduct in Commercial Substances

Bis(2-ethylhexyl) glutarate (BEHG) has been identified as an impurity in other commercial chemical products. Its presence is often due to the manufacturing processes of related diester compounds. The synthesis of these chemicals can result in a mixture of structurally similar esters that are technically difficult to separate.

For instance, in the production of bis(2-ethylhexyl) azelate, a plasticizer used in rubber and plastics, BEHG has been reported as an impurity. oecd.org The manufacturing process involves the reaction of dicarboxylic acids with alcohols, and if glutaric acid is present as a starting material or intermediate, BEHG can be formed alongside the main product. An analysis of a commercial bis(2-ethylhexyl) azelate product revealed the presence of several diester impurities, as detailed in the table below. oecd.org

Table 1: Impurities Identified in a Commercial Bis(2-ethylhexyl) Azelate Product

Impurity Concentration (%)
This compound 2.2
Bis(2-ethylhexyl) adipate (B1204190) 2.4
Bis(2-ethylhexyl) pimelate 2.8
Bis(2-ethylhexyl) suberate (B1241622) 3.8
Bis(2-ethylhexyl) sebacate (B1225510) 3.3
Bis(2-ethylhexyl) 1,9-Nonamethylen dicarboxylate 5.3
Bis(2-ethylhexyl) 1,10-Decamethylen dicarboxylate 0.5
Bis(2-ethylhexyl) 1,11-Undecamethylen dicarboxylate 0.3

Source: OECD Existing Chemicals Database oecd.org

The synthesis of BEHG itself typically involves the esterification of glutaric acid with 2-ethylhexanol. smolecule.com Under certain conditions, such as exposure to heat or light, BEHG may degrade, potentially forming byproducts like smaller carboxylic acids and alcohols. smolecule.com

Potential for Human and Environmental Exposure

In industrial settings where this compound or related diesters are manufactured or used, workers face the highest potential for exposure. The primary routes of occupational exposure are through dermal contact with the liquid and inhalation of vapors or mists. oecd.org

Key occupational scenarios with potential for exposure include:

Manufacturing and Processing: Although often conducted in closed systems, there is a risk of exposure during the handling of raw materials, product sampling, maintenance, and cleaning operations. oecd.org

Use as a Plasticizer: When used as a plasticizer in materials like rubber or PVC, mist containing the substance may be released when the material is treated at elevated temperatures. oecd.org

Laboratory Settings: Research and quality control personnel may be exposed during the handling and analysis of the substance.

Given the chemical's low vapor pressure, exposure through inhalation of vapor is generally expected to be low under normal working conditions. oecd.org However, the risk increases with heating. Dermal uptake may also be limited due to its low water solubility and high octanol-water partition coefficient (Log Kow). oecd.org

While specific data on the presence of this compound in consumer products is limited, exposure can be inferred from its use as a plasticizer, similar to other diesters. Plasticizers are not chemically bound to the polymer matrix and can leach, migrate, or evaporate from products over time.

For a related compound, bis(2-ethylhexyl) azelate, which contains BEHG as an impurity, it is anticipated that trace levels of consumer exposure could occur through skin contact with final articles, such as rubber products. oecd.org Other diesters, like bis(2-ethylhexyl) adipate (DEHA), are used in a variety of consumer applications, including food packaging materials, medical devices, and waterproof coatings, presenting potential pathways for public exposure. atamanchemicals.com

The release of this compound into the environment can occur at various stages of its lifecycle, from production to disposal.

Table 2: Potential Environmental Release Pathways for this compound

Lifecycle Stage Release Pathway Environmental Compartment(s) Affected
Manufacturing/Processing Wastewater discharge from cleaning and maintenance activities. oecd.org Aquatic systems
Industrial Use Release during formulation of mixtures and materials (e.g., polymers, lubricants). atamanchemicals.com Water, Soil
Consumer Product Use Leaching and deterioration from final products (e.g., plastics, rubber). oecd.org Soil, Water, Indoor Dust
Disposal Leaching from landfills or release during recycling processes. Soil, Groundwater

Sources: OECD Existing Chemicals Database oecd.org, Ataman Kimya atamanchemicals.com

Once released, environmental fate models for similar diesters suggest that the substance would primarily distribute to soil and sediment. oecd.org While it has a very low water solubility, its release into wastewater streams from industrial sites is a recognized pathway. oecd.org However, the substance is considered to be readily biodegradable, which may limit its persistence in the environment. oecd.org

Regulatory Frameworks and Risk Assessment Approaches for Diesters

Diesters like this compound fall under the broad category of chemicals subject to national and international regulatory frameworks. These frameworks govern the production, use, and management of chemical substances to protect human health and the environment.

A key example is the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. Under REACH, manufacturers and importers are required to register substances and provide data on their properties and uses. ineris.fr Substances of very high concern (SVHC), which may include certain diesters due to properties like toxicity to reproduction, persistence, or bioaccumulation, can be placed on the Candidate List for potential inclusion in the Authorisation List (Annex XIV). ineris.freuropa.eu Once on the Authorisation List, a substance cannot be placed on the market or used after a given date, unless an authorisation is granted for a specific use. europa.eu

Risk assessment for these compounds, particularly in the context of co-exposure to multiple related chemicals, presents a challenge for regulators. tandfonline.com A common default approach in regulatory frameworks for assessing the risk of chemical mixtures is the concept of dose or concentration addition (CA) . tandfonline.com This approach assumes that the combined effect of the chemicals is the sum of their individual effects, scaled by their potency. tandfonline.com Guidance documents from bodies like the European Chemicals Agency (ECHA) provide methodologies for addressing potential chemical interactions. tandfonline.com

In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted tiered assessments of similar diesters, such as bis(2-ethylhexyl) adipate. industrialchemicals.gov.au These assessments evaluate human health and environmental risks and can lead to recommendations for risk management, such as changes to work health and safety controls or restrictions on use. industrialchemicals.gov.au

Research on Industry Best Practices and Exposure Control Technologies

To minimize occupational exposure to diesters like this compound, a hierarchy of controls is recommended, prioritizing engineering and administrative controls over personal protective equipment (PPE). nj.gov

Engineering Controls:

Enclosure and Automation: Conducting processes in closed systems and using automated methods, such as pumping liquids from drums to process containers, can significantly reduce worker exposure. oecd.orgnj.gov

Local Exhaust Ventilation (LEV): Installing LEV at the site of chemical release captures emissions at the source, preventing them from entering the workplace air. nj.gov

Static Discharge Prevention: Proper grounding of equipment is crucial as handling the product may result in electrostatic accumulation, which can be an ignition source. sibur-int.com

Administrative and Work Practice Controls:

Good Hygiene Practices: Workers should wash hands thoroughly after handling the product and before eating, drinking, or smoking. Contaminated work clothing should be laundered properly. nj.govsibur-int.com

Hazard Communication: Clearly labeling containers and posting hazard information in the work area, along with comprehensive employee training on chemical hazards and controls, is essential. nj.gov

Emergency Preparedness: Providing and maintaining eye wash fountains and emergency showers in the immediate work area is a critical safety measure. nj.gov

Personal Protective Equipment (PPE): When engineering and administrative controls are not sufficient to control exposure, PPE should be used. nj.gov This includes:

Protective Clothing: Wear appropriate gloves and clothing to prevent skin contact. nj.govcdhfinechemical.com

Eye Protection: Use safety glasses or goggles approved under standards like NIOSH (US) or EN 166 (EU). cdhfinechemical.com

Respiratory Protection: If ventilation is inadequate, especially where mists are generated, approved respirators should be worn. nj.gov

Emerging Research Perspectives and Future Directions for Bis 2 Ethylhexyl Glutarate Studies

Identification of Research Gaps in Environmental Fate and Ecotoxicology

While Bis(2-ethylhexyl) glutarate (DEHG) is considered a substitute for some regulated phthalates, a comprehensive understanding of its long-term environmental fate and full ecotoxicological profile remains an area with significant research gaps. The environmental behavior of similar plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), has been more extensively studied, revealing that these compounds can adsorb to sediments and particulates in aquatic environments, becoming a reservoir for these contaminants. ohio.gov Although some information suggests that adipates like DEHA are readily biodegradable and have low bioconcentration factors, specific long-term studies on DEHG are less common. cpsc.gov

A critical challenge in ecotoxicology is extrapolating laboratory findings to real-world ecosystems, which are complex and variable. science.govgenomequebec.com Much of the existing ecotoxicological data comes from a limited number of temperate regions, leaving vast ecosystems in tropical and other less-studied areas as "terra (aqua) incognita". up.ac.za This geographical research gap is significant, as the environmental conditions and biodiversity in these regions can lead to different degradation pathways and ecological impacts. up.ac.za

Future research should prioritize:

Long-term degradation studies: Investigating the biodegradation of DEHG in various environmental compartments, including soil, sediment, and water, under a range of realistic conditions (e.g., different temperatures, pH levels, and microbial community compositions).

Chronic toxicity testing: Moving beyond acute toxicity studies to assess the potential long-term effects of low-level DEHG exposure on a wider range of organisms representing different trophic levels. ohio.gov

Metabolite identification and toxicity: Characterizing the breakdown products of DEHG in the environment and assessing their own potential for toxicity and persistence.

Geographically diverse studies: Expanding research to include ecosystems beyond temperate regions to understand how climate and local biota influence the fate and effects of DEHG. up.ac.za

Mixture toxicity: Investigating the combined toxicological effects of DEHG with other co-existing environmental contaminants, as chemicals rarely occur in isolation. genomequebec.com

Exploration of Novel and Niche Applications

The primary application of this compound is as a plasticizer, particularly for polyvinyl chloride (PVC), to enhance its flexibility and durability. smolecule.comchemistryviews.org However, the unique properties of glutarate esters and other similar compounds suggest potential for novel and niche applications beyond their traditional use.

The exploration of related compounds provides a roadmap for potential new uses for DEHG. For instance, other diesters are utilized in a variety of applications that could be relevant for DEHG:

Solvents: The effective solvating properties of similar compounds in coatings, adhesives, and sealants suggest DEHG could be a candidate for such formulations. smolecule.com

Lubricants: Esters are often included in lubricant formulations to improve fluidity at low temperatures. smolecule.com

Specialized Polymer Synthesis: Research into related esters, like bis(2-ethylhexyl) adipate (B1204190) (BEHA), has shown their utility in advanced material synthesis. For example, BEHA has been used in the microwave-assisted synthesis of upconverting nanoparticles (UCNPs), where it acts as a high-boiling-point, moderately polar solvent that facilitates rapid and uniform heating. rsc.org This suggests that DEHG, with its similar structure, could be explored for similar roles in nanoparticle synthesis or other high-temperature polymer processing applications.

Biomedical Devices: While DEHP has been widely used in medical devices, concerns over its toxicity have prompted a search for alternatives. researchgate.net Given that other plasticizers are used in IV administration sets, tubing, and packaging, DEHG could be investigated as a potentially safer alternative in specific medical applications where material flexibility and compatibility are crucial. researchgate.net

Future research in this area should focus on characterizing the specific performance attributes of DEHG in these potential applications, such as its solvency power, thermal stability, and compatibility with various materials.

Advanced Computational Modeling and In Silico Toxicology

In silico toxicology, which uses computational methods to predict the toxic effects of chemicals, is a rapidly emerging field that can help fill data gaps for compounds like this compound. researchgate.netnih.gov These computational approaches are crucial for prioritizing chemicals for further testing, guiding risk assessments, and reducing the reliance on animal testing. jscimedcentral.comfrontiersin.org

For a data-poor substance like DEHG, several in silico techniques can be applied:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of a molecule with its biological activity or toxicity. By comparing the structure of DEHG to well-studied compounds, QSAR can provide initial estimates of its potential hazards.

Read-Across: This approach involves using data from structurally similar and well-characterized chemicals (analogs) to predict the properties and toxicity of a substance with limited data. instem.com For DEHG, data from other diesters like DEHP and Di(2-ethylhexyl) adipate (DEHA) could be leveraged.

Molecular Docking and Systems Biology Simulations: These methods can simulate the interaction of DEHG with biological targets like receptors and enzymes, providing insights into its potential mechanisms of action. jscimedcentral.comfrontiersin.org This is particularly relevant for assessing potential endocrine-disrupting activity, a concern for many plasticizers. regulations.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of DEHG in the body, helping to extrapolate data from animal studies to humans and to understand potential exposure levels. frontiersin.orgcdc.gov

The development and application of these models are essential for a more proactive and efficient assessment of DEHG's potential risks. However, the accuracy of in silico predictions is highly dependent on the quality and availability of existing data used to build and validate the models. regulations.gov Therefore, a key future direction is to generate targeted experimental data to refine and validate these computational predictions for DEHG.

Table 1: In Silico Toxicology Approaches for DEHG

In Silico Method Description Application for DEHG
QSAR Predicts toxicity based on chemical structure. Estimate potential hazards by comparing DEHG to known toxicants.
Read-Across Uses data from similar chemicals to fill data gaps. Predict DEHG's properties using data from analogs like DEHP and DEHA.
Molecular Docking Simulates binding to biological targets. Investigate potential mechanisms of toxicity, such as endocrine disruption.

| PBPK Modeling | Simulates the fate of the chemical in the body. | Predict human exposure and internal dose from external sources. |

Sustainable Synthesis and Green Chemistry Principles in Production

The production of chemicals like this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.govinstituteofsustainabilitystudies.com The 12 Principles of Green Chemistry provide a framework for achieving this goal. acs.org

The conventional synthesis of esters like DEHG typically involves the esterification of a carboxylic acid (glutaric acid) with an alcohol (2-ethylhexanol), often using strong acid catalysts which can lead to waste and corrosion issues. Applying green chemistry principles to DEHG production could involve several research avenues:

Catalysis: Replacing traditional acid catalysts with more sustainable alternatives is a key focus. yale.edu Research on the synthesis of similar plasticizers, like bis(2-ethylhexyl) terephthalate (B1205515), has shown success using reusable catalysts such as Brønsted acidic ionic liquids. researchgate.netmdpi.com These ionic liquids can act as both the catalyst and the solvent, and can be separated and reused, minimizing waste. researchgate.net Another approach is the use of biocatalysts, such as immobilized lipases, which can conduct esterification under milder conditions and with high selectivity, reducing energy consumption and byproduct formation. plasticisers.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov Catalytic routes are generally superior to stoichiometric ones in this regard. yale.edu

Use of Renewable Feedstocks: A long-term goal for sustainable chemical production is the use of renewable raw materials instead of petroleum-based ones. yale.edu Research into producing the precursor, adipic acid, from waste materials through fermentation is an example of this principle in action for a similar molecule. plasticisers.org Similar bio-based routes for glutaric acid could be explored.

Energy Efficiency: Designing processes that operate at ambient temperature and pressure minimizes energy requirements and environmental impact. acs.org The use of biocatalysts or highly efficient catalytic systems can contribute to lowering the energy demands of the synthesis. plasticisers.org Microwave-assisted synthesis is another technique that can lead to rapid heating and reduced reaction times, potentially improving energy efficiency. rsc.org

Table 2: Application of Green Chemistry Principles to DEHG Synthesis

Green Chemistry Principle Potential Application in DEHG Production
Prevention Optimize reaction conditions to minimize waste generation. instituteofsustainabilitystudies.com
Atom Economy Utilize catalytic methods to maximize the incorporation of reactants into the final product. instituteofsustainabilitystudies.com
Less Hazardous Syntheses Replace strong, corrosive acid catalysts with safer alternatives. instituteofsustainabilitystudies.com
Catalysis Employ reusable solid acid catalysts, ionic liquids, or enzymes (lipases). yale.edu
Renewable Feedstocks Investigate bio-based sources for glutaric acid and 2-ethylhexanol. yale.edu

| Energy Efficiency | Explore low-temperature enzymatic routes or microwave-assisted synthesis. acs.org |

Q & A

Q. What are the recommended safety protocols for handling Bis(2-ethylhexyl) glutarate in laboratory settings?

Methodological Answer: Researchers must prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to minimize dermal and inhalation exposure . Due to its structural similarity to phthalate esters, which are classified as reproductive toxins (Category 1B, H360FD), handling should follow protocols for teratogens and carcinogens . Avoid open-air manipulation; use sealed systems for synthesis or purification. Storage requires inert, airtight containers in well-ventilated areas away from oxidizing agents .

Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?

Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is optimal for assessing purity, leveraging boiling point data (e.g., analogous compounds like Bis(2-ethylhexyl) phthalate boil at ~207°C) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly for distinguishing ester carbonyl groups (δ ~170 ppm in ¹³C NMR). Deuterated analogs, such as Bis(2-ethylhexyl) phthalate-d38, demonstrate isotopic labeling applications for metabolic tracking .

Q. How should researchers design acute toxicity studies for this compound based on existing toxicological data?

Methodological Answer: Use OECD Test Guideline 423 (acute oral toxicity), administering doses via gavage to rodents at 300–2000 mg/kg, with observation periods ≥14 days. Reference LD50 values for structurally similar esters (e.g., Bis(2-ethylhexyl) phthalate: oral LD50 = 30,000 mg/kg in rats) . Include histopathological analysis of liver and testes, as phthalate analogs show hepatotoxicity and reproductive organ damage . Control groups must account for vehicle effects (e.g., corn oil).

Advanced Research Questions

Q. How can conflicting data regarding the ecological toxicity of this compound be systematically analyzed and resolved?

Methodological Answer: Discrepancies in aquatic toxicity (e.g., Daphnia LC50 values) may arise from differences in test conditions (e.g., exposure duration, dissolved oxygen levels). Replicate studies using OECD 202 (Daphnia magna acute immobilization) and OECD 203 (fish toxicity), standardizing pH (7.0±0.2) and temperature (20°C) . Compare results with structurally related esters: Bis(2-ethylhexyl) fumarate shows low aquatic toxicity, while phthalates exhibit higher bioaccumulation potential despite similar log P values . Meta-analyses should incorporate physicochemical properties (e.g., water solubility <0.1 mg/L) and biodegradation rates.

Q. What experimental strategies are recommended for investigating the long-term reproductive toxicity of this compound in model organisms?

Methodological Answer: Adopt a multi-generational rodent study design (OECD 443), exposing F0–F3 generations to 0.1–1000 mg/kg/day doses via diet. Monitor sperm count, ovarian follicle density, and hormone levels (testosterone/estradiol). Phthalate analogs disrupt steroidogenesis via peroxisome proliferator-activated receptor (PPAR) pathways; analogous mechanisms should be tested via gene expression profiling (qPCR/Western blot) . Include negative controls (vehicle-only) and positive controls (e.g., diethylstilbestrol). Histopathological scoring of testes/ovaries should follow validated protocols .

Q. What methodologies are appropriate for studying the metabolic pathways and environmental degradation products of this compound?

Methodological Answer: Use stable isotope-labeled analogs (e.g., deuterated glutarate esters) to track metabolic fate in in vitro systems (hepatocyte cultures) and in vivo models (rat urine/feces) . For environmental degradation, conduct photolysis experiments (UV irradiation, λ = 254 nm) and microbial biodegradation assays (OECD 301B), analyzing breakdown products via LC-MS/MS. Phthalate esters degrade to monoesters (e.g., mono-2-ethylhexyl phthalate); analogous pathways for glutarate esters should be verified . Computational tools (e.g., EPI Suite) predict biodegradation half-lives and metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-ethylhexyl) glutarate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-ethylhexyl) glutarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.